molecular formula C14H26O2 B8556707 2,2-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 52162-25-1

2,2-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane

Cat. No. B8556707
M. Wt: 226.35 g/mol
InChI Key: ANMBZGOGYRKGAZ-UHFFFAOYSA-N
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Patent
US08754207B2

Procedure details

To a flask with reflux condenser, (25 g) camphor and 50 ml absolute ethanol was taken. (36.45 g) (1.5 eq.) triethyl orthoformate and crystals of p-toluenesulfonic acid was added into the reaction mixture. The reaction mixture was heated to reflux overnight. The reaction mixture was cooled and concentrated on rotavapour and was washed with 10% potassium hydroxide solution. Extract it with dichloromethane and concentrated the organic layer on rotavapour, yellow colored liquid product was obtained. 38. g (Quantitative)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
36.45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12(C)[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][C:2]2=O.[CH:12]([O:19][CH2:20][CH3:21])([O:16][CH2:17][CH3:18])OCC.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)C>[CH2:20]([O:19][C:12]1([O:16][CH2:17][CH3:18])[CH2:7][CH:1]2[C:8]([CH3:10])([CH3:9])[C:5]1([CH3:6])[CH2:4][CH2:2]2)[CH3:21]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)C
Step Two
Name
Quantity
36.45 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a flask with reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on rotavapour
WASH
Type
WASH
Details
was washed with 10% potassium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
Extract it with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated the organic layer on rotavapour, yellow colored liquid product
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
C(C)OC1(C2(CCC(C1)C2(C)C)C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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